3-(Dimethylamino)propiophenone hydrochloride

Übersicht

Beschreibung

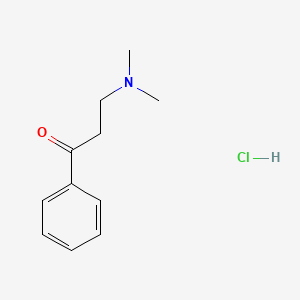

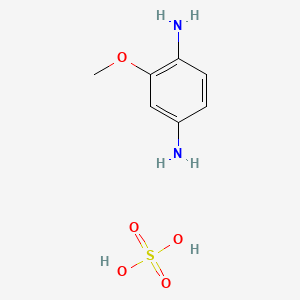

3-(Dimethylamino)propiophenone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31269. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

The compound’s effects on downstream pathways remain to be elucidated .

Pharmacokinetics

These properties, which impact the compound’s bioavailability, are critical for understanding the compound’s pharmacokinetics .

Biochemische Analyse

Biochemical Properties

3-(Dimethylamino)propiophenone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of selective inhibitors for African trypanosoma . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its overall impact on cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for the compound’s biochemical properties and its effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. These dosage effects are essential for determining the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are directed by targeting signals or post-translational modifications. These factors determine the compound’s specific compartments or organelles within the cell, influencing its overall biochemical properties .

Eigenschaften

CAS-Nummer |

879-72-1 |

|---|---|

Molekularformel |

C11H16ClNO |

Molekulargewicht |

213.70 g/mol |

IUPAC-Name |

dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |

InChI-Schlüssel |

DKNDBIIKSJWQFL-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=O)C1=CC=CC=C1.Cl |

Kanonische SMILES |

C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-] |

Key on ui other cas no. |

879-72-1 |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?

A: this compound acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []

Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using this compound?

A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving this compound. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)